[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine
Overview
Description
“2-(2-Methoxypyridin-4-yl)ethylamine” is a chemical compound with the molecular formula C9H14N2O . It is also known as 4-Pyridineethanamine, 2-methoxy-N-methyl- .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-4-yl)ethylamine” consists of a pyridine ring attached to an ethyl group, which is further attached to a methylamine group . The presence of the methoxy group on the pyridine ring adds to the complexity of the molecule .Scientific Research Applications
Chemical Constituents Identification and Cytotoxicity Evaluation
A study on the stem tuber of Pinellia pedatisecta led to the isolation of new alkaloids, one being closely related to the chemical structure of interest, showing significant cytotoxicity against human cervical cancer HeLa cells (Jing Du et al., 2018). This research underscores the potential of structurally similar compounds in the development of anticancer agents.
Catalyst-Free Domino Reaction
The catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine developed, leading to the synthesis of novel compounds, demonstrates the chemical versatility of related structures (Yu Zhao et al., 2020). This showcases the importance of these compounds in organic synthesis and potential agricultural applications.
Structural Characterization and Hydrogen Bonding
Research on N,4-diheteroaryl 2-aminothiazoles, which share functional group similarities, highlighted the importance of molecular structure in determining hydrogen bonding patterns and their implications in drug design (Denise Böck et al., 2021). Understanding these interactions is crucial for the development of new pharmaceuticals.
Rearrangement Under Flash Vacuum Pyrolysis (FVP)
The study on the rearrangement of analogues of 2-methoxypyridine under FVP conditions highlights the chemical reactivity of such structures, providing insights into their stability and transformation under various conditions (T. Lister et al., 2003). This is significant for understanding the thermal behavior of organic compounds in synthetic chemistry.
Applications in Organic Synthesis
The use of methyl-and ethyl carbonates derived from vanillin in the synthesis of nitrogen-containing compounds illustrates the applicability of structurally related compounds in the creation of diverse organic molecules (E. Dikusar et al., 2007). Such research is foundational for the development of new synthetic routes in organic chemistry.
Future Directions
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-5-3-8-4-6-11-9(7-8)12-2/h4,6-7,10H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYTORLABNJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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